molecular formula C12H9NO3 B581574 4-(5-Hydroxypyridin-3-yl)benzoic acid CAS No. 1261895-73-1

4-(5-Hydroxypyridin-3-yl)benzoic acid

Cat. No.: B581574
CAS No.: 1261895-73-1
M. Wt: 215.208
InChI Key: NRHIOPUVWLLSIS-UHFFFAOYSA-N
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Description

4-(5-Hydroxypyridin-3-yl)benzoic acid is a heterocyclic compound with the molecular formula C12H9NO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxypyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxypyridin-3-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted benzoic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxypyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-(5-oxopyridin-3-yl)benzoic acid.

    Reduction: Formation of 4-(5-hydroxypyridin-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(5-Hydroxypyridin-3-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Hydroxypyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Hydroxypyridin-3-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

4-(5-hydroxypyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-5-10(6-13-7-11)8-1-3-9(4-2-8)12(15)16/h1-7,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHIOPUVWLLSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682768
Record name 4-(5-Hydroxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-73-1
Record name 4-(5-Hydroxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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